molecular formula C8H8KN3O3S2 B12676139 Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate CAS No. 65540-57-0

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate

Cat. No.: B12676139
CAS No.: 65540-57-0
M. Wt: 297.4 g/mol
InChI Key: FRBWOMAJEDCGPE-VRTOBVRTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate is a chemical compound with the molecular formula C8H8KN3O3S2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate typically involves the reaction of 2-hydrazono-2,3-dihydro-3-methylbenzothiazole with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce hydrazine derivatives .

Scientific Research Applications

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

65540-57-0

Molecular Formula

C8H8KN3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-6-sulfonate

InChI

InChI=1S/C8H9N3O3S2.K/c1-11-6-3-2-5(16(12,13)14)4-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+;

InChI Key

FRBWOMAJEDCGPE-VRTOBVRTSA-M

Isomeric SMILES

CN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])S/C1=N/N.[K+]

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.